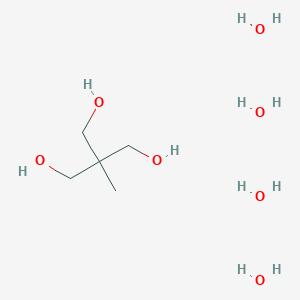
2-Hydroxymethyl-2-methyl-1,3-propanediol tetrahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxymethyl-2-methyl-1,3-propanediol tetrahydrate (HMT) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. HMT is a white crystalline powder that is soluble in water and has a molecular weight of 182.17 g/mol.
Applications De Recherche Scientifique
2-Hydroxymethyl-2-methyl-1,3-propanediol tetrahydrate has been extensively studied for its potential applications in various fields such as polymer chemistry, nanotechnology, and pharmaceuticals. In polymer chemistry, 2-Hydroxymethyl-2-methyl-1,3-propanediol tetrahydrate is used as a crosslinking agent for epoxy resins, which improves their mechanical properties and thermal stability. In nanotechnology, 2-Hydroxymethyl-2-methyl-1,3-propanediol tetrahydrate is used as a reducing agent for the synthesis of gold nanoparticles, which have potential applications in drug delivery and cancer therapy. In pharmaceuticals, 2-Hydroxymethyl-2-methyl-1,3-propanediol tetrahydrate is used as a starting material for the synthesis of various drugs such as antiviral agents and anticancer drugs.
Mécanisme D'action
The mechanism of action of 2-Hydroxymethyl-2-methyl-1,3-propanediol tetrahydrate is not well understood. However, it is believed that 2-Hydroxymethyl-2-methyl-1,3-propanediol tetrahydrate acts as a nucleophile and forms covalent bonds with other molecules. This property of 2-Hydroxymethyl-2-methyl-1,3-propanediol tetrahydrate makes it useful in various chemical reactions such as crosslinking and reduction reactions.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2-Hydroxymethyl-2-methyl-1,3-propanediol tetrahydrate have not been extensively studied. However, studies have shown that 2-Hydroxymethyl-2-methyl-1,3-propanediol tetrahydrate is non-toxic and has low acute toxicity. 2-Hydroxymethyl-2-methyl-1,3-propanediol tetrahydrate has also been shown to have low skin and eye irritation potential.
Avantages Et Limitations Des Expériences En Laboratoire
2-Hydroxymethyl-2-methyl-1,3-propanediol tetrahydrate has several advantages for lab experiments. It is easy to synthesize, has a low toxicity, and is readily available. However, 2-Hydroxymethyl-2-methyl-1,3-propanediol tetrahydrate has some limitations. It is hygroscopic, which means that it absorbs moisture from the air, making it difficult to handle. 2-Hydroxymethyl-2-methyl-1,3-propanediol tetrahydrate also has a short shelf life and needs to be stored in a dry environment.
Orientations Futures
There are several future directions for the research and development of 2-Hydroxymethyl-2-methyl-1,3-propanediol tetrahydrate. One potential area of research is the synthesis of 2-Hydroxymethyl-2-methyl-1,3-propanediol tetrahydrate derivatives with improved properties such as increased solubility and stability. Another area of research is the development of new applications of 2-Hydroxymethyl-2-methyl-1,3-propanediol tetrahydrate in areas such as catalysis and energy storage. Additionally, the mechanism of action of 2-Hydroxymethyl-2-methyl-1,3-propanediol tetrahydrate needs to be further studied to better understand its potential applications in various fields.
Conclusion
In conclusion, 2-Hydroxymethyl-2-methyl-1,3-propanediol tetrahydrate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of 2-Hydroxymethyl-2-methyl-1,3-propanediol tetrahydrate is a straightforward process that can be easily scaled up for industrial production. 2-Hydroxymethyl-2-methyl-1,3-propanediol tetrahydrate has several advantages for lab experiments, but it also has some limitations. There are several future directions for the research and development of 2-Hydroxymethyl-2-methyl-1,3-propanediol tetrahydrate, and further studies are needed to better understand its potential applications.
Méthodes De Synthèse
2-Hydroxymethyl-2-methyl-1,3-propanediol tetrahydrate can be synthesized through a two-step process. The first step involves the reaction of formaldehyde and acetone to form 2,2-bis(hydroxymethyl)propan-1-ol (bis-MPA). The second step involves the reaction of bis-MPA with hydrochloric acid and water to form 2-Hydroxymethyl-2-methyl-1,3-propanediol tetrahydrate tetrahydrate. The synthesis of 2-Hydroxymethyl-2-methyl-1,3-propanediol tetrahydrate is a straightforward process that can be easily scaled up for industrial production.
Propriétés
Numéro CAS |
142381-76-8 |
|---|---|
Nom du produit |
2-Hydroxymethyl-2-methyl-1,3-propanediol tetrahydrate |
Formule moléculaire |
C5H20O7 |
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
2-(hydroxymethyl)-2-methylpropane-1,3-diol;tetrahydrate |
InChI |
InChI=1S/C5H12O3.4H2O/c1-5(2-6,3-7)4-8;;;;/h6-8H,2-4H2,1H3;4*1H2 |
Clé InChI |
LEHRMCOOEVWCNU-UHFFFAOYSA-N |
SMILES |
CC(CO)(CO)CO.O.O.O.O |
SMILES canonique |
CC(CO)(CO)CO.O.O.O.O |
Autres numéros CAS |
142381-76-8 |
Synonymes |
2-(hydroxymethyl)-2-methyl-propane-1,3-diol tetrahydrate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



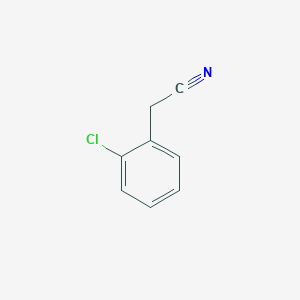
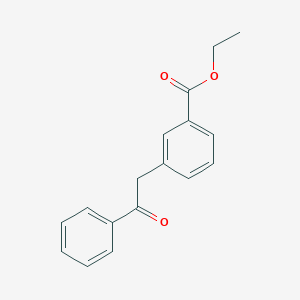
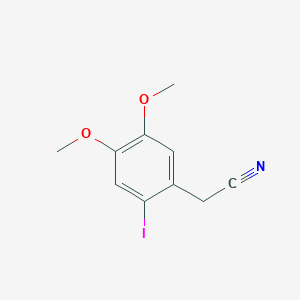
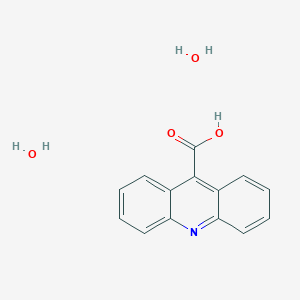
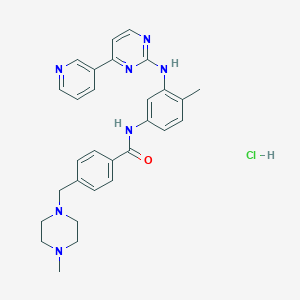

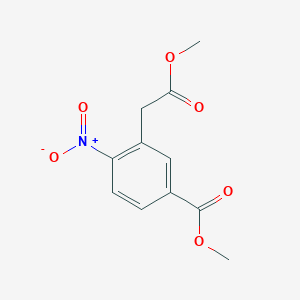
![1-(3-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128472.png)
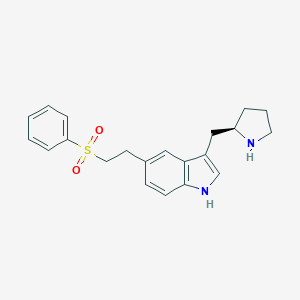
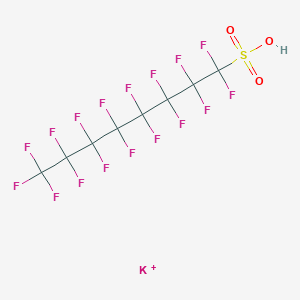
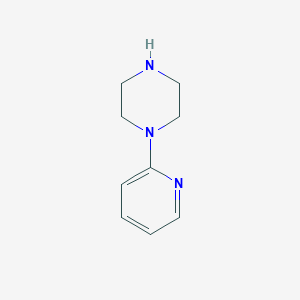


![3-Phenylpropionic acid, 5-methoxy-2-[2,3-dimethoxyphenyl]-](/img/structure/B128500.png)